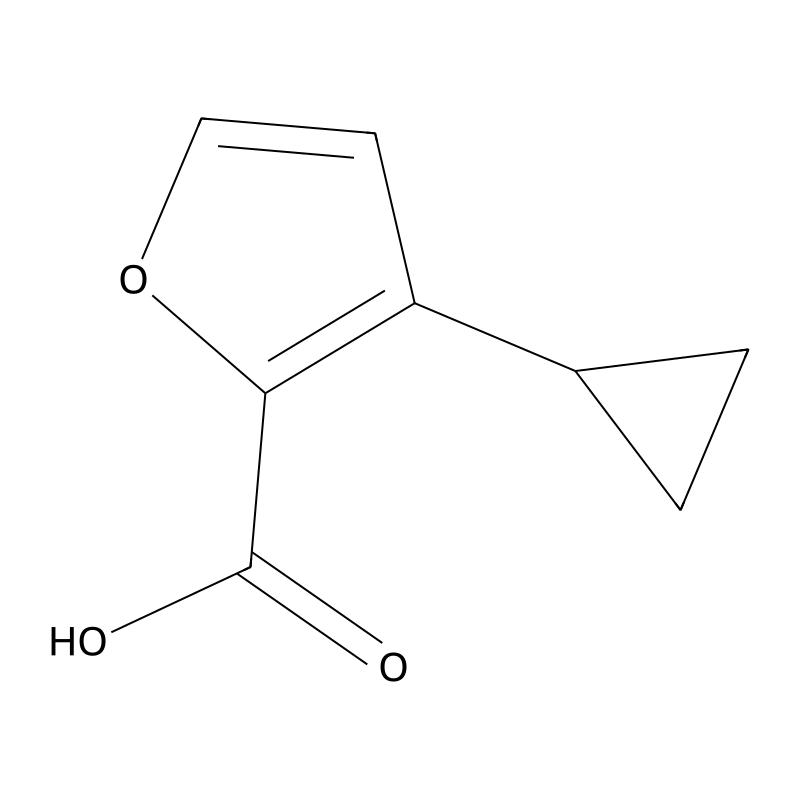

3-Cyclopropylfuran-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Field: Organic Chemistry

Methods: The compound is often used in condensation reactions, where it reacts with amines, alcohols, or other nucleophiles under controlled conditions to form new carbon-carbon or carbon-heteroatom bonds .

Results: The use of 3-Cyclopropylfuran-2-carboxylic acid in such reactions has been shown to yield high-purity furan derivatives, which are crucial for further chemical transformations .

Materials Science

Field: Materials Engineering

Methods: It is polymerized or copolymerized with other monomers to form novel materials with desirable thermal and mechanical properties .

Results: Research has demonstrated that polymers derived from furan compounds exhibit enhanced durability and resistance to degradation, making them suitable for various industrial applications .

Analytical Chemistry

Field: Analytical Chemistry

Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are typically employed, with the acid serving as a reference compound for calibration curves .

Results: The use of this compound has led to the development of robust analytical methods with high sensitivity and specificity for detecting furan derivatives in environmental and biological samples .

Pharmacology

Field: Pharmacology

Methods: It is incorporated into larger drug molecules through synthetic organic reactions, contributing to the pharmacokinetic and pharmacodynamic profiles of the drugs .

Results: Preliminary studies indicate that drugs synthesized using this compound show promising activity against a range of microbial pathogens .

Environmental Science

Field: Environmental Chemistry

Methods: It is derived from lignocellulosic biomass through chemical processes that are optimized for minimal environmental impact .

Results: The environmental footprint of chemicals produced using this method is significantly lower compared to traditional petrochemical processes, supporting the advancement of green chemistry .

Biochemistry

Field: Biochemistry

Methods: The acid is involved in peptide coupling reactions and the synthesis of furanose sugars, which are important in nucleic acid chemistry .

Results: The synthesized biomolecules exhibit high activity and specificity, which are crucial for understanding biological processes and developing biotechnological applications .

Nanotechnology

Field: Nanotechnology

Methods: The acid acts as a surface modifier, attaching to the nanoparticles or nanostructures through chemical bonds, which improves their compatibility with other materials .

Results: Modified nanoparticles show improved stability and functionality, making them suitable for use in medical devices, sensors, and electronic components .

Medicinal Chemistry

Field: Medicinal Chemistry

Methods: It is used to create furan-based molecules that are tested against various bacterial strains to determine their antibacterial activity .

Results: Some derivatives have shown promising results, exhibiting significant antibacterial properties against both gram-positive and gram-negative bacteria .

Polymer Science

Field: Polymer Science

Methods: The acid is polymerized with other monomers to form new materials with specific properties tailored for their intended applications .

Results: The resulting polymers and biopolymers have been found to possess unique characteristics, such as biodegradability and biocompatibility, which are advantageous in environmental and health-related applications .

3-Cyclopropylfuran-2-carboxylic acid is an organic compound characterized by its unique structure, which includes a cyclopropyl group attached to a furan ring and a carboxylic acid functional group. Its molecular formula is , indicating the presence of eight carbon atoms, eight hydrogen atoms, and three oxygen atoms. The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its structural features that may influence biological activity and reactivity.

There is no current information regarding the mechanism of action of 3-cyclopropylfuran-2-carboxylic acid.

- Esterification: It can react with alcohols to form esters, which are important in various industrial applications.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide to yield cyclopropylfuran derivatives.

- Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde, depending on the reducing agent used.

- Acid-Base Reactions: The acidic nature of the carboxylic group allows it to participate in neutralization reactions with bases.

These reactions are essential for synthesizing derivatives and exploring the compound's reactivity in different environments.

Synthesis of 3-cyclopropylfuran-2-carboxylic acid can be achieved through several methods:

- Cyclization Reactions: Starting from appropriate precursors containing both cyclopropyl and furan moieties, cyclization can be induced under acidic or basic conditions.

- Carboxylation: Introducing a carboxylic acid group via carbon dioxide incorporation into a cyclopropyl-furan derivative.

- Functional Group Transformations: Utilizing existing functional groups on related compounds to introduce the desired carboxylic acid functionality.

These methods leverage existing chemical knowledge to produce the compound efficiently.

3-Cyclopropylfuran-2-carboxylic acid has potential applications in:

- Pharmaceuticals: As a building block for developing new drugs with specific biological activities.

- Organic Synthesis: In the preparation of complex organic molecules through various chemical transformations.

- Material Science: Possible use in creating polymers or other materials that benefit from its unique structural characteristics.

The versatility of the compound makes it an interesting target for research across multiple scientific disciplines.

Interaction studies involving 3-cyclopropylfuran-2-carboxylic acid could focus on:

- Protein Binding: Investigating how this compound interacts with biological macromolecules, which could provide insights into its potential therapeutic effects.

- Metabolic Pathways: Understanding how the compound is metabolized in biological systems could reveal its pharmacokinetics and toxicity profiles.

- Synergistic Effects: Exploring interactions with other compounds to assess combined effects on biological activity.

These studies are crucial for evaluating the safety and efficacy of the compound in medicinal applications.

3-Cyclopropylfuran-2-carboxylic acid shares similarities with other compounds featuring furan rings and carboxylic acids. Here are some comparable compounds:

| Compound Name | Molecular Formula | Structural Features |

|---|---|---|

| 2-Cyclopropylfuran-3-carboxylic acid | Furan ring at position 3 | |

| 5-Cyclopropylfuran-2-carboxylic acid | Furan ring at position 2 | |

| Furan-2-carboxylic acid | Simpler structure without cyclopropyl |

Uniqueness of 3-Cyclopropylfuran-2-carboxylic Acid

The uniqueness of 3-cyclopropylfuran-2-carboxylic acid lies in its specific arrangement of functional groups, which may confer distinct chemical reactivity and biological properties compared to its analogs. The presence of both cyclopropyl and furan functionalities allows for diverse synthetic pathways and potential interactions not observed in simpler or differently substituted compounds.